
3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid: is an organic compound with the chemical formula C₁₆H₁₅FO₄S₂ . It belongs to the class of thiophene carboxylic acids and features a fluorophenyl substituent. Thiophene carboxylic acids are important building blocks in organic synthesis and have diverse applications.
Métodos De Preparación
a. Synthetic Routes: The synthesis of this compound involves several steps. One practical route is the oxidation of 2-acetylthiophene . Alternatively, it can be prepared by oxidizing thiophene-2-carboxaldehyde . The latter method is more common in industrial production.
b. Reaction Conditions: The oxidation process typically employs oxidizing agents such as chromates or permanganates. The exact conditions may vary depending on the specific synthetic route.
Análisis De Reacciones Químicas
a. Reactivity: Thiophene-2-carboxylic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions.
Coupling Reactions: It serves as a substrate in coupling reactions and olefinations.
Oxidation: Oxidizing agents like potassium permanganate or chromates.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Coupling Reactions: Transition metal catalysts (e.g., copper(I) thiophene-2-carboxylate).
c. Major Products: The major products depend on the specific reaction conditions. For example, in coupling reactions, biaryl compounds can form.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and development.
Medicine: For potential therapeutic applications.
Industry: As a precursor for specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare its reactivity and properties with related thiophene derivatives.
Remember that this compound’s unique features lie in its fluorophenyl substituent and its potential applications across various fields
Propiedades
Fórmula molecular |
C16H16FNO4S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H16FNO4S/c1-16(2,3)22-15(21)18-11-8-12(23-13(11)14(19)20)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
LGHVOYMDKOKQCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


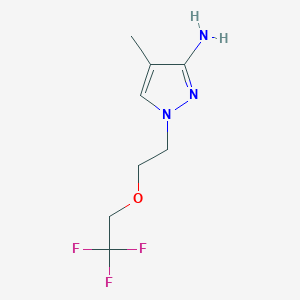
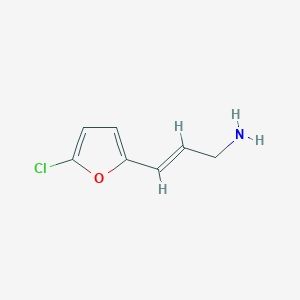
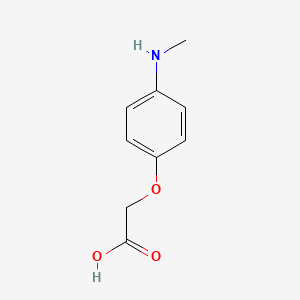

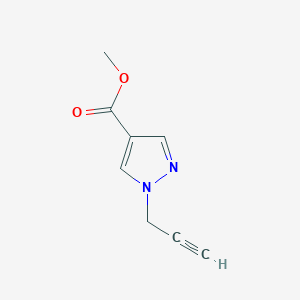

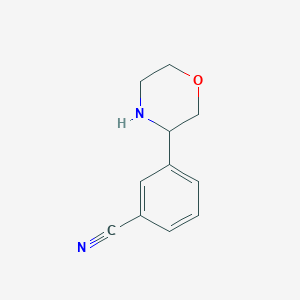
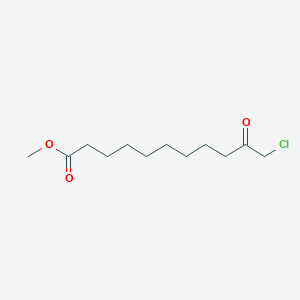
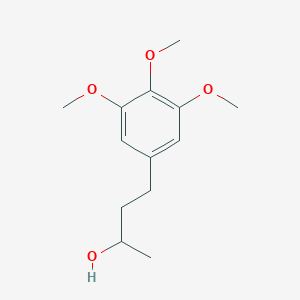
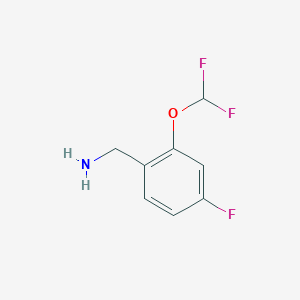
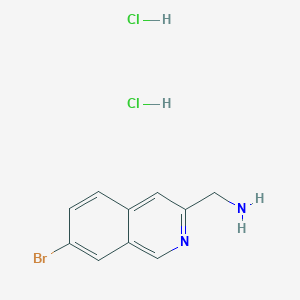
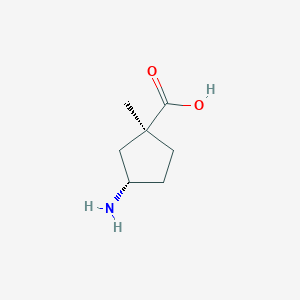
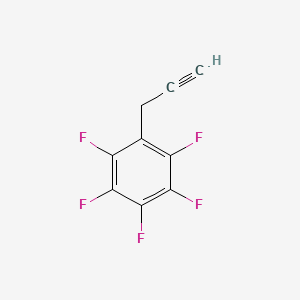
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)
